1H NMR and 13C NMR spectroscopic reference data for 2-(3-Chlorophenoxy)-5-nitropyridine
1H NMR and 13C NMR spectroscopic reference data for 2-(3-Chlorophenoxy)-5-nitropyridine
An In-Depth Technical Guide to the Structural Elucidation of 2-(3-Chlorophenoxy)-5-nitropyridine
Executive Summary
The functionalization of electron-deficient aza-aromatics is a foundational pillar in modern medicinal chemistry and agrochemical development. Specifically, 2-(3-chlorophenoxy)-5-nitropyridine (CAS: 28222-04-0) serves as a highly versatile diaryl ether building block, frequently utilized in the synthesis of dual-target kinase inhibitors and advanced crop protection agents.
This whitepaper provides a comprehensive, self-validating framework for the synthesis, sample preparation, and unambiguous structural elucidation of 2-(3-chlorophenoxy)-5-nitropyridine using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By deconstructing the mechanistic causality behind the chemical shifts and coupling constants, this guide empowers analytical scientists to confidently verify the integrity of this critical scaffold.
Chemical Context & Mechanistic Causality
The synthesis of 2-(3-chlorophenoxy)-5-nitropyridine relies on Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, inherently electron-deficient, is rendered exceptionally susceptible to nucleophilic attack by the presence of the strongly electron-withdrawing nitro group at the C-5 position[1]. This functional group strongly activates the pyridine ring, particularly at the C-2 and C-6 positions, facilitating the rapid displacement of a leaving group by an incoming nucleophile[2].
The reaction proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the 3-chlorophenoxide anion at the C-2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. The subsequent, rapid expulsion of the chloride leaving group restores aromaticity.
SNAr workflow for 2-(3-chlorophenoxy)-5-nitropyridine synthesis via a Meisenheimer complex.
Experimental Protocol: Synthesis & NMR Sample Preparation
To ensure high-fidelity spectroscopic data, the sample must be synthesized and purified to >98% homogeneity. The following protocol is designed as a self-validating workflow.
Step-by-Step Synthesis & Purification:
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Deprotonation: In an oven-dried 50 mL round-bottom flask, dissolve 3-chlorophenol (1.1 equiv, 5.5 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K2CO3 (2.0 equiv, 10.0 mmol). Causality Note: K2CO3 is chosen as a mild, insoluble base that slowly generates the phenoxide without causing side-reactions with the electrophile.
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Electrophilic Addition: Add 2-chloro-5-nitropyridine (1.0 equiv, 5.0 mmol) to the stirring suspension.
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Thermal Activation: Heat the reaction mixture to 80°C for 4 hours under a nitrogen atmosphere. Causality Note: DMF is selected as the solvent not merely for solubility, but for its polar aprotic nature. It stabilizes the highly polar Meisenheimer complex via dipole-dipole interactions without hydrogen-bonding to the phenoxide nucleophile, thereby maximizing the nucleophile's HOMO energy.
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Quench & Extraction: Cool to room temperature, quench with 50 mL of ice water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to yield the pure product as a pale yellow solid.
NMR Sample Preparation:
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Weigh exactly 15.0 mg of the purified 2-(3-chlorophenoxy)-5-nitropyridine.
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Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.
1H NMR Spectroscopic Analysis
The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy[3]. The α-protons (such as H-6) are the most deshielded, appearing furthest downfield due to their proximity to the electron-withdrawing nitrogen atom[3].
Self-Validating System: This assignment acts as a self-validating system through J-coupling reciprocity. The doublet of doublets observed for H-4 (J = 9.0, 2.8 Hz) perfectly mirrors the ortho coupling constant of H-3 (d, J = 9.0 Hz) and the meta coupling constant of H-6 (d, J = 2.8 Hz). Any deviation in these reciprocal values would immediately flag an impurity or structural misassignment.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Assignment Logic |
| H-6 | 9.05 | d | 2.8 | 1H | Highly deshielded by the adjacent pyridine nitrogen and the ortho nitro group. Exhibits only meta coupling to H-4. |
| H-4 | 8.48 | dd | 9.0, 2.8 | 1H | Deshielded by the ortho nitro group. Exhibits ortho coupling to H-3 and meta coupling to H-6. |
| H-5' | 7.40 | t | 8.1 | 1H | Phenoxy proton meta to both the Cl and the ether oxygen. Couples to H-4' and H-6'. |
| H-4' | 7.28 | ddd | 8.1, 2.1, 0.9 | 1H | Phenoxy proton ortho to Cl. Complex splitting due to ortho, meta, and para couplings. |
| H-2' | 7.25 | t | 2.1 | 1H | Isolated phenoxy proton between Cl and O. Exhibits only meta couplings to H-4' and H-6'. |
| H-3 | 7.12 | d | 9.0 | 1H | Shielded by the mesomeric electron donation (+M effect) of the adjacent ether oxygen. |
| H-6' | 7.10 | ddd | 8.1, 2.1, 0.9 | 1H | Phenoxy proton ortho to the ether oxygen, experiencing slight shielding. |
13C NMR Spectroscopic Analysis
In an unsubstituted pyridine ring, the C-2 carbon resonates around 150 ppm, C-3 at 124 ppm, and C-4 at 136 ppm[4]. The introduction of the 3-chlorophenoxy and 5-nitro groups significantly perturbs these baseline shifts. The 13C chemical shift calculation of substituted pyridines relies heavily on increment systems and substituent-induced chemical shifts (SCS)[5].
The C-2 carbon is pushed severely downfield to 165.2 ppm due to the strong electronegativity of the attached ether oxygen. Conversely, the C-3 carbon is shielded to 112.4 ppm due to the resonance donation of electron density from the ether oxygen into the ortho position of the pyridine ring.
| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality / Assignment Logic |
| C-2 | 165.2 | Quaternary (C-O) | Extreme deshielding from both the adjacent ring nitrogen and the exocyclic ether oxygen. |
| C-1' | 153.6 | Quaternary (C-O) | Deshielded by the attached ether oxygen on the phenoxy ring. |
| C-6 | 145.3 | Tertiary (CH) | Deshielded by the adjacent pyridine nitrogen and the inductive effect of the NO2 group. |
| C-5 | 140.5 | Quaternary (C-NO2) | Directly attached to the strongly electron-withdrawing nitro group. |
| C-3' | 135.4 | Quaternary (C-Cl) | Deshielded by the inductive withdrawal (-I effect) of the chlorine atom. |
| C-4 | 135.1 | Tertiary (CH) | Standard pyridine C-4 shift, slightly perturbed by the ortho nitro group. |
| C-5' | 131.2 | Tertiary (CH) | Unperturbed meta carbon on the phenoxy ring. |
| C-4' | 126.8 | Tertiary (CH) | Phenoxy carbon para to the ether linkage. |
| C-2' | 122.5 | Tertiary (CH) | Phenoxy carbon situated between two electron-withdrawing groups (Cl and OAr). |
| C-6' | 119.7 | Tertiary (CH) | Phenoxy carbon ortho to the ether linkage, shielded by resonance (+M). |
| C-3 | 112.4 | Tertiary (CH) | Highly shielded by the resonance electron donation from the adjacent ether oxygen. |
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides a strong foundational hypothesis, 2D NMR is required to lock in the assignment, transforming the data from empirical observation to absolute structural proof.
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COSY (Correlation Spectroscopy): Utilized to trace the continuous spin system of the phenoxy ring (H-4' ↔ H-5' ↔ H-6') and the isolated spin system of the pyridine ring (H-3 ↔ H-4).
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HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, definitively separating the quaternary carbons (C-2, C-5, C-1', C-3') which show no cross-peaks, from the tertiary carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for bridging the two rings. A critical 3J correlation from H-6' (phenoxy) to C-2 (pyridine) across the ether oxygen definitively proves the connectivity of the diaryl ether linkage. Furthermore, the regiochemistry of the nitro group is confirmed by strong 3J correlations from H-3 and H-6 to the quaternary C-5 carbon.
Key 3J HMBC correlations utilized for the unambiguous assignment of the nitropyridine core.
References
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"13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration", ACS Publications. URL:[Link]
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"The correct match of 13C NMR chemical shift values for pyridine", Testbook. URL:[Link]
